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Compound of Interest

Compound Name: JNJ-8003

Cat. No.: B12374965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-8003 is a potent, orally active, non-nucleoside inhibitor of the Respiratory Syncytial Virus

(RSV) polymerase.[1] It represents a significant advancement in the pursuit of effective antiviral

therapies for RSV, a leading cause of lower respiratory tract infections, particularly in infants,

young children, and the elderly. This technical guide provides a detailed overview of the

chemical structure, mechanism of action, and key experimental data related to JNJ-8003.

Chemical Structure and Properties
JNJ-8003 is a complex heterocyclic molecule with the chemical formula C28H25F5N4O4.[2] Its

structure is characterized by a central cinnoline carboxamide core linked to a fluorinated

pyridine moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12374965?utm_src=pdf-interest
https://www.benchchem.com/product/b12374965?utm_src=pdf-body
https://www.medchemexpress.com/jnj-8003.html
https://www.benchchem.com/product/b12374965?utm_src=pdf-body
https://www.benchchem.com/product/b12374965?utm_src=pdf-body
https://www.medkoo.com/products/58746
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

(S)-8-methoxy-3-methyl-N-(3,3,3-trifluoro-2-(5-

fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-

yl)pyridin-2-yl)-2-hydroxypropyl)cinnoline-6-

carboxamide[2]

Chemical Formula C28H25F5N4O4[2]

Molecular Weight 576.52 g/mol [2]

SMILES

O=C(NC--INVALID-LINK--(C(F)

(F)F)C1=NC(C2=CC=C(F)C=C2)=C(F)C(C(C)

(C)O)=C1)C3=CC4=C(C(OC)=C3)N=NC(C)=C4

[2]

Synonyms JNJ8003[2]

Mechanism of Action
JNJ-8003 functions as a non-nucleoside inhibitor that specifically targets the RSV L protein, a

key component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1] Cryo-electron

microscopy has revealed that JNJ-8003 binds to an induced-fit pocket within the capping

domain of the L protein.[3][4][5] This binding event allosterically inhibits the RdRp's function,

effectively blocking nucleotide polymerization at the early stages of both viral RNA transcription

and replication.[4][5]

The mechanism involves modulating the functional interplay between the capping and RdRp

domains of the L protein.[4][5] By binding to the capping domain, JNJ-8003 prevents the

initiation and early elongation of the viral RNA, thereby halting the viral life cycle.[5]
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RSV Life Cycle

Mechanism of JNJ-8003
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Figure 1: Simplified signaling pathway of JNJ-8003's inhibitory action on the RSV life cycle.

Quantitative Efficacy Data
JNJ-8003 demonstrates potent antiviral activity in a variety of in vitro assays, with sub-

nanomolar efficacy.
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Assay Type Metric Value Reference

Biochemical Assay
IC50 (RSV

Polymerase)
0.29 nM [1]

IC50 (RSV L protein

polymerase complex)
0.67 nM [1]

IC50 (de novo

pppGpA formation)
5.1 nM [5]

IC50 (Single

Nucleotide

Incorporation)

17-32 nM [5]

Cell-Based Assay
EC50 (RSV sub-

genomic replicon)
0.15 nM [6]

EC50 (RSV A2 in

HeLa cells)
0.82 nM [1]

CC50 (Cytotoxicity in

HeLa cells)
27.7 µM [1]

Biophysical Assay
Kd (SPR with RSV

L+P complex)
0.84 nM [6]

ΔTm (Thermal Shift

Assay)
6 °C [6]

Experimental Protocols
The characterization of JNJ-8003 involved a range of sophisticated experimental

methodologies to elucidate its mechanism and potency.

Cryo-Electron Microscopy (Cryo-EM)
To determine the binding site of JNJ-8003, the RSV L-P polymerase complex was incubated

with the compound and subjected to cryo-EM analysis. The resulting 2.9 Å resolution structure

revealed an induced-fit binding pocket on the capping domain of the L protein.[4][5] This high-

resolution structural data was crucial in understanding the allosteric inhibition mechanism.
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RSV Minigenome Assay
This cell-based assay is a powerful tool for studying viral transcription and replication in the

absence of a live virus.[7][8] A plasmid containing a "minigenome"—typically a reporter gene

like luciferase flanked by RSV leader and trailer sequences—is co-transfected into cells along

with plasmids expressing the necessary viral proteins (N, P, L, and M2-1).[9] The activity of the

reporter gene serves as a quantitative measure of the polymerase's functionality. The dose-

dependent reduction in luciferase activity in the presence of JNJ-8003 confirmed its inhibitory

effect on the viral polymerase complex.

De Novo RNA Synthesis and Primer Extension Assays
These biochemical assays directly measure the RNA synthesis activity of the purified

recombinant RSV L-P complex.

De Novo Synthesis: The assay measures the formation of the initial dinucleotide (e.g.,

pppGpA) from nucleotide triphosphates using a short RNA template corresponding to the

viral promoter.[5][10]

Primer Extension: This assay assesses the ability of the polymerase to elongate a pre-

existing short RNA primer hybridized to a template.[5][10]

In both assay formats, the incorporation of radiolabeled nucleotides is quantified via gel

electrophoresis. JNJ-8003 was shown to inhibit both the initial dinucleotide formation and the

subsequent elongation steps, indicating its role in blocking the early stages of RNA synthesis.

[5]
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Experimental Workflow for JNJ-8003 Characterization
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Figure 2: A logical workflow illustrating the key experimental stages in the characterization of

JNJ-8003.

In Vivo Efficacy Models
The antiviral activity of JNJ-8003 was evaluated in animal models of RSV infection, including

mice and neonatal lambs.[1] Oral administration of JNJ-8003 resulted in a dose-dependent

reduction in viral titers in the lungs.[1] At higher doses, the viral load was reduced to below the

limit of detection, and there was a significant resolution of lung inflammation and lesions.[1]

These findings highlight the potential of JNJ-8003 as an orally bioavailable therapeutic agent

for RSV infection.

Conclusion
JNJ-8003 is a highly potent, non-nucleoside inhibitor of the RSV polymerase with a novel

mechanism of action. Its ability to bind to the capping domain of the L protein and allosterically
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inhibit RNA synthesis at the initiation and early elongation stages makes it a promising

candidate for the treatment of RSV infections. The comprehensive in vitro and in vivo data

underscore its potential as a best-in-class antiviral agent. Further clinical development will be

crucial in establishing its therapeutic utility in human populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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